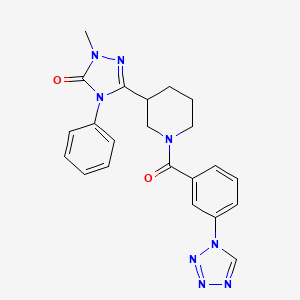

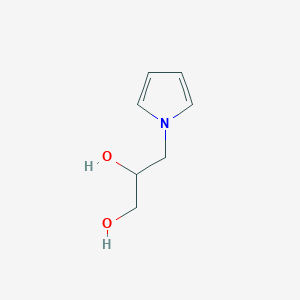

3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide" is a complex organic molecule that is likely to have a range of interesting chemical properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can be facilitated by microwave-assisted protocols, as seen in the synthesis of N-3-substituted 4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives. These reactions start from primary amines, cyclic secondary amines, and a key intermediate, yielding the desired products in good yields and purity, characterized by NMR, IR, and HRMS analyses . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of a related compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was determined using X-ray diffraction, IR spectroscopy, and DFT calculations . The compound crystallized in a triclinic system, and the experimental data were in good agreement with theoretical calculations. This indicates that a combination of experimental and computational methods could be used to analyze the molecular structure of "3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide."

Chemical Reactions Analysis

The chemical reactivity of the molecule can be estimated by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan with theoretical calculations . The antioxidant properties of the related compound were determined using the DPPH free radical scavenging test, which could also be relevant for assessing the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, were analyzed through their formation via Diels-Alder reactions and characterized by their crystalline structures and hydrogen bonding patterns . These analyses provide a foundation for understanding how the compound of interest might behave in various environments and under different conditions.

Applications De Recherche Scientifique

Glucokinase Activation for Diabetes Treatment

The compound identified as a potent glucokinase activator, involved in increasing glucose uptake and glucokinase activity, illustrates a promising avenue for type 2 diabetes mellitus treatment. The study showcased a novel heteroaryl-containing benzamide derivative's efficacy in reducing glucose levels in mice models, highlighting its potential as a diabetes treatment candidate due to favorable pharmacokinetic parameters and safety margins (Park et al., 2014).

High-Yield Synthesis for Radiopharmaceuticals

Research into the high-yield synthesis of related compounds, such as (S)-BZM, (R)-BZM, and (S)-IBZM, for the preparation of radiopharmaceuticals, underscores the significance of these compounds in diagnostic imaging, particularly in brain disorders (Bobeldijk et al., 1990).

Potential PET Agents for Cancer Imaging

The synthesis of benzamide derivatives for potential use as PET imaging agents in cancers, particularly targeting the B-Raf(V600E) mutation, represents a critical step in advancing cancer diagnosis and treatment monitoring. This study provides a foundation for developing novel imaging agents with high specificity and efficacy (Wang et al., 2013).

Novel Heterocycles Synthesis

The efficient synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality from a related synthon demonstrates the compound's versatility in creating structurally diverse molecules. These heterocycles are essential for various biological applications, including drug discovery and material science (Mahata et al., 2003).

Antiviral Activity Against Influenza

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against the avian influenza virus highlights the potential of such compounds in antiviral therapy. Identifying compounds with significant antiviral activities opens new paths for treating and managing influenza outbreaks (Hebishy et al., 2020).

Propriétés

IUPAC Name |

3-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-12-15(11-21-22)17-8-13(6-7-19-17)10-20-18(23)14-4-3-5-16(9-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCPLSBAFRLMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)